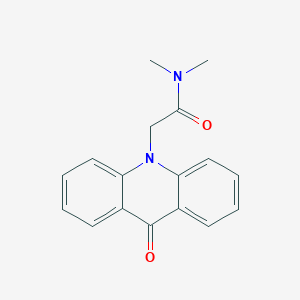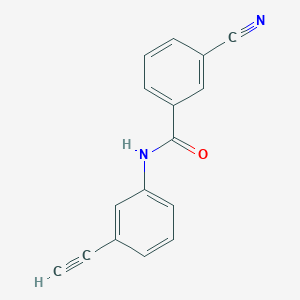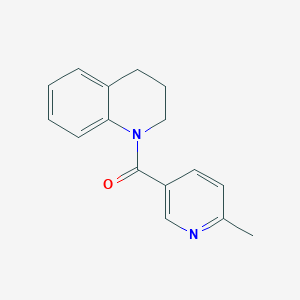
N-(2,3-dimethylphenyl)-6-methylpyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dimethylphenyl)-6-methylpyridine-3-carboxamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential as an anticancer agent. DMXAA was first identified in the 1990s as a compound with potent antitumor activity in preclinical studies. Since then, a number of studies have been conducted to investigate the mechanism of action, biochemical and physiological effects, and potential clinical applications of DMXAA.
Wirkmechanismus
The exact mechanism of action of N-(2,3-dimethylphenyl)-6-methylpyridine-3-carboxamide is not fully understood, but it is thought to involve the activation of the immune system and the induction of tumor necrosis. N-(2,3-dimethylphenyl)-6-methylpyridine-3-carboxamide has been shown to activate the production of cytokines and chemokines, which can attract immune cells to the site of the tumor. N-(2,3-dimethylphenyl)-6-methylpyridine-3-carboxamide has also been shown to induce the production of reactive oxygen species, which can cause oxidative stress and trigger apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(2,3-dimethylphenyl)-6-methylpyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its antitumor activity, N-(2,3-dimethylphenyl)-6-methylpyridine-3-carboxamide has been shown to have anti-inflammatory effects, and to modulate the expression of genes involved in immune function and cell signaling. N-(2,3-dimethylphenyl)-6-methylpyridine-3-carboxamide has also been shown to have a vasodilatory effect, which can increase blood flow to the tumor and enhance the delivery of chemotherapy agents.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2,3-dimethylphenyl)-6-methylpyridine-3-carboxamide as an anticancer agent is its potent antitumor activity against a range of cancer cell lines. N-(2,3-dimethylphenyl)-6-methylpyridine-3-carboxamide has also been shown to have synergistic effects with other chemotherapy agents, making it a promising candidate for combination therapy. However, there are also limitations to the use of N-(2,3-dimethylphenyl)-6-methylpyridine-3-carboxamide in lab experiments. N-(2,3-dimethylphenyl)-6-methylpyridine-3-carboxamide has been shown to have variable effects in different animal models, and its mechanism of action is not fully understood.
Zukünftige Richtungen
There are a number of future directions for research on N-(2,3-dimethylphenyl)-6-methylpyridine-3-carboxamide. One area of focus is the development of combination therapies that incorporate N-(2,3-dimethylphenyl)-6-methylpyridine-3-carboxamide with other chemotherapy agents. Another area of focus is the identification of biomarkers that can predict the response of tumors to N-(2,3-dimethylphenyl)-6-methylpyridine-3-carboxamide. Additionally, there is ongoing research into the mechanism of action of N-(2,3-dimethylphenyl)-6-methylpyridine-3-carboxamide, with the goal of developing more effective and targeted therapies for cancer.
Synthesemethoden
N-(2,3-dimethylphenyl)-6-methylpyridine-3-carboxamide can be synthesized using a variety of methods. One common method involves the reaction of 2,3-dimethylaniline with 2-bromo-6-methylpyridine-3-carboxylic acid, followed by cyclization to form N-(2,3-dimethylphenyl)-6-methylpyridine-3-carboxamide. Other methods involve the use of different starting materials and reaction conditions.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dimethylphenyl)-6-methylpyridine-3-carboxamide has been extensively studied for its potential as an anticancer agent. Preclinical studies have shown that N-(2,3-dimethylphenyl)-6-methylpyridine-3-carboxamide has potent antitumor activity against a range of cancer cell lines, including lung, breast, colon, and prostate cancer. N-(2,3-dimethylphenyl)-6-methylpyridine-3-carboxamide has also been shown to have synergistic effects with other chemotherapy agents, making it a promising candidate for combination therapy.
Eigenschaften
IUPAC Name |
N-(2,3-dimethylphenyl)-6-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-10-5-4-6-14(12(10)3)17-15(18)13-8-7-11(2)16-9-13/h4-9H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKZAUIEJZKBKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CN=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-6-methylpyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-Chlorophenyl)-4-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]thieno[2,3-d]pyrimidine](/img/structure/B7457727.png)
![1-(3-fluoro-4-methoxyphenyl)-N-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]methyl]-N-methylmethanamine](/img/structure/B7457731.png)











